1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one
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Description
1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound belonging to the pyridin-2-one family. It is a colorless, volatile liquid that is soluble in most organic solvents and has a molecular weight of 246.2 g/mol. It is a useful synthetic intermediate in organic synthesis and due to its high reactivity, can be used in a variety of reactions. The compound has a wide range of applications in the fields of medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Supramolecular Chemistry and Self-Assembly
Compounds similar to "1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one" have been studied for their unique properties in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs), for example, demonstrate a wide range of applications from nanotechnology to polymer processing and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).
Catalysis and Synthesis
Research into hybrid catalysts, including those that might involve or be analogous to the structural motifs found in "1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one", highlights the importance of such compounds in facilitating chemical reactions. These catalysts are critical for the synthesis of complex molecules, with applications ranging from medicinal chemistry to materials science. One study detailed the use of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are of significant interest due to their bioavailability and broad synthetic applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
The incorporation of certain structural features found in compounds like "1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one" into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. A review highlighted the potential of quinazoline and pyrimidine derivatives in this field, indicating the broad utility of such structures in developing advanced materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Radical Scavenging and Cell Protection
Chromones and their derivatives, which share some structural similarities with "1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one", have been investigated for their antioxidant properties. These compounds can neutralize active oxygen and interrupt free radical processes, thereby offering a means to delay or inhibit cell impairment and various diseases. A comprehensive review of chromone derivatives, emphasizing their radical scavenging activity, underscores the potential therapeutic benefits of these compounds (Yadav, Parshad, Manchanda, & Sharma, 2014).
properties
IUPAC Name |
1-benzyl-3-bromo-5-(trifluoromethyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-11-6-10(13(15,16)17)8-18(12(11)19)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJNVJVKAFYPBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682419 |
Source
|
Record name | 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |
CAS RN |
1215206-00-0 |
Source
|
Record name | 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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